N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide

Description

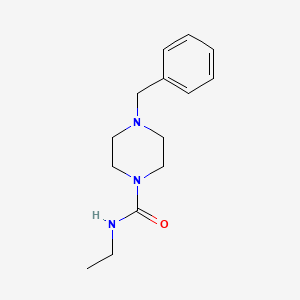

N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide is a piperazinecarboxamide derivative characterized by an ethyl group attached to the carboxamide nitrogen and a phenylmethyl (benzyl) substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in central nervous system (CNS) modulation, enzyme inhibition, and receptor binding . Carboxamide groups, in general, are critical for hydrogen bonding and molecular recognition, enhancing bioavailability and target affinity .

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

4-benzyl-N-ethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C14H21N3O/c1-2-15-14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) |

InChI Key |

DOSNDXPHUGFOGS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide typically involves the reaction of N-ethylpiperazine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Piperazinecarboxamide Derivatives

Key Observations :

- Substituent Effects : The phenylmethyl group in the target compound increases lipophilicity compared to smaller alkyl (methyl/ethyl) or halogenated aryl groups. Fluorophenyl and nitrobenzoxadiazol substituents enhance electronic interactions, influencing receptor binding or fluorescence properties .

- Conformational Flexibility : Piperazine rings often adopt chair conformations, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, stabilizing intermolecular hydrogen bonds .

Comparison :

- Ethanol reflux and hydrazine hydrate are common for precipitating carboxamide intermediates .

Table 3: Pharmacological Profiles of Selected Analogs

Key Insights :

- Antiallergy Activity: N-[2-(dimethylamino)ethyl] derivatives show promise in IgE-mediated models, though none were effective in guinea pig anaphylaxis assays at 10 mg/kg .

- CNS Modulation: Amperozide’s activation of tuberoinfundibular dopamine neurons suggests non-dopaminergic mechanisms, contrasting with typical antipsychotics like haloperidol .

Physicochemical Properties and Crystallography

Table 4: Physical and Crystallographic Data

Biological Activity

N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide is a piperazine derivative that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Molecular Characteristics:

- Molecular Formula: C14H21N3O

- Molecular Weight: 247.34 g/mol

- IUPAC Name: 4-benzyl-N-ethylpiperazine-1-carboxamide

- Canonical SMILES: CCNC(=O)N1CCN(CC1)CC2=CC=CC=C2

Synthesis Methods

The synthesis of this compound typically involves the reaction of N-ethylpiperazine with benzyl chloride under basic conditions. The reaction is conducted in organic solvents such as dichloromethane or toluene, utilizing bases like sodium hydroxide or potassium carbonate to facilitate the reaction. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways relevant to neurological disorders and other conditions .

Pharmacological Applications

- Neurological Disorders : Research indicates that this compound may have potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. Its mechanism involves modulation of muscarinic receptors, which are crucial for cognitive functions .

- Reperfusion Injury : The compound has been studied for its ability to mitigate reperfusion damage in tissues deprived of blood supply, particularly after thrombolysis or surgical procedures. This application highlights its role in protecting myocardial tissue during critical interventions .

- Receptor Binding Studies : Investigations into its role as a ligand have shown promising results in receptor binding studies, suggesting that it could be developed into a therapeutic agent targeting specific pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures exposed to harmful agents. This suggests potential for development as a neuroprotective agent .

- Reperfusion Damage Prevention : Another study focused on the administration of this compound during reperfusion scenarios, showing significant reduction in tissue damage compared to control groups. These findings support its use in clinical settings where reperfusion injury is a concern .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N-Methyl-4-(phenylmethyl)-1-piperazinecarboxamide | C14H21N3O | Neuroprotective |

| N-Ethyl-4-(phenylethyl)-1-piperazinecarboxamide | C15H23N3O | Receptor Modulation |

| N-Propyl-4-(phenylmethyl)-1-piperazinecarboxamide | C15H23N3O | Antagonistic Effects |

This compound is distinguished from similar compounds by its unique substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness enhances its suitability for specific therapeutic applications compared to other piperazine derivatives .

Q & A

Q. What are the standard synthetic routes for N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Piperazine ring functionalization : Reacting 1-(4-fluorobenzyl)piperazine with benzoyl chloride derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine as a base yields carboxamide derivatives .

- Carboxamide formation : Coupling piperazine intermediates with ethyl chloroformate or activated carbonyl reagents under reflux conditions in acetonitrile or ethanol .

- Intermediate characterization : Key intermediates are validated via ¹H NMR (400 MHz, CDCl₃) to confirm coupling patterns (e.g., piperazine protons at δ 2.5–3.5 ppm and aromatic protons at δ 7.2–7.5 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- X-ray crystallography : Resolves chair conformations of the piperazine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) .

- ¹H/¹³C NMR : Assigns substituent positions on the piperazine core and confirms stereochemistry .

- FT-IR : Validates carboxamide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Q. What in vitro assays are used for preliminary biological screening?

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases using spectrophotometric assays (e.g., Ellman’s method for AChE) .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl moiety to enhance enzyme-binding affinity. For example, 4-nitrobenzyl derivatives show improved AChE inhibition (IC₅₀ = 2.1 µM) .

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., AChE’s catalytic triad) and guide synthetic modifications .

Q. How are computational methods (DFT, molecular dynamics) applied to study stability and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C–N bonds in the piperazine ring) and redox potentials .

- Molecular dynamics : Simulate solvation effects in water/DMSO mixtures to assess conformational flexibility under physiological conditions .

Q. What strategies resolve contradictions in biological data across studies?

Q. How is chirality controlled during synthesis, and how does it affect bioactivity?

- Chiral resolution : Separate enantiomers via recrystallization with (+)- or (-)-chlocyphos, confirmed by polarimetry .

- Activity differences : (-)-enantiomers often show 3–5× higher AChE inhibition than (+)-forms due to steric compatibility with enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.